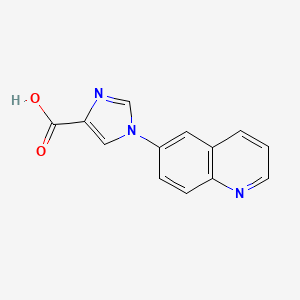
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogenous tertiary base known for its applications in medicinal chemistry, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule offers unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid typically involves the condensation of quinoline derivatives with imidazole precursors. One common method is the cyclization of quinoline-6-carboxylic acid with imidazole-4-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like tetrahydrofuran or dimethyl sulfoxide, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinolinyl-imidazole derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed:
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with alcohol or aldehyde functionalities.
- Substituted derivatives with various functional groups attached to the quinoline or imidazole rings.
Scientific Research Applications
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinoline Derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties, respectively.
Imidazole Derivatives: Such as metronidazole and clotrimazole, used as antimicrobial agents.
Uniqueness: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is unique due to its combined structural features of quinoline and imidazole, offering a broader range of chemical reactivity and biological activity compared to compounds containing only one of these heterocycles .
Properties
CAS No. |
549888-17-7 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-quinolin-6-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-7-16(8-15-12)10-3-4-11-9(6-10)2-1-5-14-11/h1-8H,(H,17,18) |
InChI Key |
NXOSHESXBADXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N3C=C(N=C3)C(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


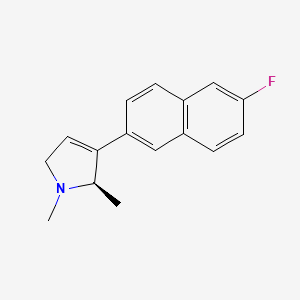
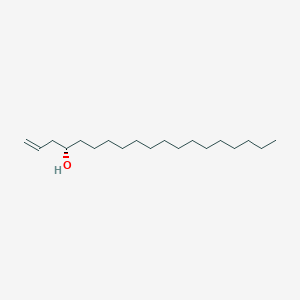

![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
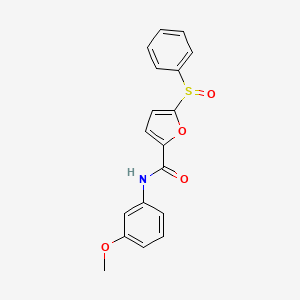
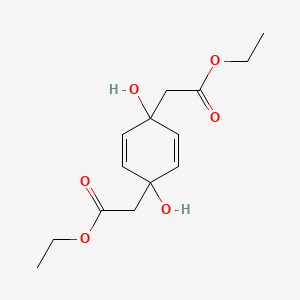
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
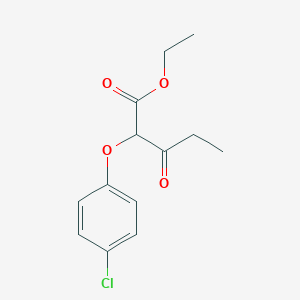
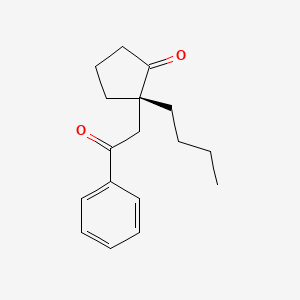
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
